O-Benzyl-L-arginine bis(toluene-p-sulphonate)
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Overview
Description
O-Benzyl-L-arginine bis(toluene-p-sulphonate): is a chemical compound with the molecular formula C27H36N4O8S2 and a molecular weight of 608.72674 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino acid functional groups during peptide synthesis . The compound is known for its stability and ease of deprotection, making it a valuable tool in the synthesis of complex peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) typically involves the benzylation of L-arginine using p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature . The benzylation process is followed by the addition of toluene-p-sulfonic acid to form the bis(toluene-p-sulphonate) salt .
Industrial Production Methods: In an industrial setting, the production of O-Benzyl-L-arginine bis(toluene-p-sulphonate) may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is widely used in organic synthesis for the protection of amino acid functional groups . This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms . Its stability and ease of deprotection make it an ideal candidate for such studies .
Medicine: The compound is used in the synthesis of pharmaceutical peptides, which are crucial in the development of new drugs . Its role in protecting amino acid functional groups ensures the integrity of the peptide during synthesis .
Industry: In the industrial sector, O-Benzyl-L-arginine bis(toluene-p-sulphonate) is used in the large-scale production of peptides and other complex organic molecules . Its stability and efficiency make it a valuable tool in chemical manufacturing .
Mechanism of Action
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
Comparison with Similar Compounds
- O-Benzyl-L-tyrosine bis(toluene-p-sulphonate)
- O-Benzyl-L-serine bis(toluene-p-sulphonate)
- O-Benzyl-L-threonine bis(toluene-p-sulphonate)
Comparison: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is unique in its ability to protect both the carboxylic acid and amine functional groups of L-arginine . This dual protection is not commonly found in similar compounds, making it particularly valuable in peptide synthesis . Additionally, the compound’s stability and ease of deprotection set it apart from other protecting groups .
Properties
CAS No. |
60643-23-4 |
---|---|
Molecular Formula |
C27H36N4O8S2 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI Key |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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